2-(1-{[2-(3,4-dimethoxyphenyl)ethyl]amino}ethylidene)-2,3-dihydro-1H-indene-1,3-dione
Description
This compound features an indene-1,3-dione core substituted with a 2-(3,4-dimethoxyphenyl)ethylaminoethylidene group. Its molecular formula is C22H22NO5, with a molecular weight of 380.42 g/mol. The 3,4-dimethoxyphenyl moiety contributes to lipophilicity (predicted XLogP ~3.5), while the ethylidene amino group enhances hydrogen-bonding capacity (H-bond acceptors: 5; H-bond donors: 1) .
Properties
IUPAC Name |
2-[N-[2-(3,4-dimethoxyphenyl)ethyl]-C-methylcarbonimidoyl]-3-hydroxyinden-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c1-13(19-20(23)15-6-4-5-7-16(15)21(19)24)22-11-10-14-8-9-17(25-2)18(12-14)26-3/h4-9,12,23H,10-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJVSHMLCWCTNMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NCCC1=CC(=C(C=C1)OC)OC)C2=C(C3=CC=CC=C3C2=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-{[2-(3,4-dimethoxyphenyl)ethyl]amino}ethylidene)-2,3-dihydro-1H-indene-1,3-dione typically involves the condensation of 3,4-dimethoxyphenethylamine with an appropriate indene-1,3-dione derivative. The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the desired product. Common reagents used in this synthesis include acetic acid, hydrochloric acid, or sodium hydroxide, depending on the specific reaction conditions required.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to isolate the final product. Industrial methods may also involve the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(1-{[2-(3,4-dimethoxyphenyl)ethyl]amino}ethylidene)-2,3-dihydro-1H-indene-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring, using electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Electrophilic reagents (e.g., halogens), nucleophilic reagents (e.g., amines), appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in various substituted derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
The derivative of indane-1,3-dione is known for its potential therapeutic properties. Several studies have highlighted its biological activities:
- Anticancer Activity : Research has indicated that indane derivatives can exhibit anticancer properties. For instance, compounds similar to 2-(1-{[2-(3,4-dimethoxyphenyl)ethyl]amino}ethylidene)-2,3-dihydro-1H-indene-1,3-dione have shown efficacy in inhibiting cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest .
- Neuroprotective Effects : The compound has been studied for its neuroprotective properties against neurodegenerative diseases such as Alzheimer's. Its mechanism involves cholinesterase inhibition and anti-beta-amyloid aggregation activities .
- Antimicrobial Properties : Several derivatives of indane-1,3-dione have demonstrated antimicrobial activity against various pathogens. For example, studies report that compounds with specific substitutions exhibit significant inhibition against bacterial strains like Staphylococcus aureus and Escherichia coli .
Organic Electronics
The compound also finds applications in the field of organic electronics:
- Organic Photovoltaics : The electron acceptor properties of indane derivatives make them suitable for use in organic solar cells. Their ability to form charge-transfer complexes enhances the efficiency of light absorption and energy conversion in photovoltaic devices .
- Dyes and Sensors : The compound can be utilized in designing organic dyes for applications in sensors and imaging technologies. Its structural characteristics allow for modifications that enhance fluorescence and sensitivity to environmental changes .
Data Table: Biological Activities of Indane Derivatives
Case Study 1: Neuroprotective Properties
A study conducted on a series of indane derivatives demonstrated their effectiveness in reducing neurotoxicity associated with beta-amyloid plaques. The mechanism was attributed to the inhibition of acetylcholinesterase activity, leading to increased acetylcholine levels and improved cognitive function in animal models .
Case Study 2: Anticancer Efficacy
Another investigation focused on the anticancer potential of modified indane derivatives. The study revealed that specific substitutions on the indane structure enhanced cytotoxicity against breast cancer cell lines by inducing apoptosis through mitochondrial pathways .
Mechanism of Action
The mechanism of action of 2-(1-{[2-(3,4-dimethoxyphenyl)ethyl]amino}ethylidene)-2,3-dihydro-1H-indene-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific biological or pharmacological context being studied.
Comparison with Similar Compounds
Data Tables
Table 1. Structural and Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | XLogP | H-Bond Acceptors | H-Bond Donors |
|---|---|---|---|---|---|
| Target Compound | C22H22NO5 | 380.42 | ~3.5 | 5 | 1 |
| 2-(3,4-Dimethoxyphenyl)indene-1,3-dione | C17H14O4 | 282.29 | 2.9 | 4 | 0 |
| 2-(4-Methoxyphenyl)-1H-indene-1,3(2H)-dione | C16H12O3 | 252.27 | 2.2 | 3 | 0 |
| N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide | C17H19NO3 | 285.34 | 2.1 | 3 | 1 |
Table 2. Pharmacological Relevance
Research Findings
- Electronic Effects: The 3,4-dimethoxy substitution on the phenyl ring enhances electron donation, improving interactions with aromatic residues in target proteins compared to mono-methoxy analogs .
- Solubility vs. Permeability: The target compound’s ethylidene amino group increases solubility via hydrogen bonding but may reduce blood-brain barrier penetration compared to more lipophilic analogs like 2-(3,4-dimethoxyphenyl)indene-1,3-dione .
- Synthetic Feasibility : N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) demonstrates high-yield synthesis (80%), suggesting scalable routes for the target compound if optimized .
Biological Activity
The compound 2-(1-{[2-(3,4-dimethoxyphenyl)ethyl]amino}ethylidene)-2,3-dihydro-1H-indene-1,3-dione is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on available research findings.
Chemical Structure and Properties
This compound features a complex structure characterized by an indene-1,3-dione core with a substituted aminoethyl group and a methoxyphenyl moiety. The molecular formula can be represented as .
Research indicates that this compound primarily functions as a Rho kinase (ROCK) inhibitor , which is significant in various cellular processes including muscle contraction, cell migration, and proliferation. Inhibition of ROCK pathways has been associated with therapeutic effects in conditions such as hypertension and cancer.
Key Mechanisms:
- ROCK Pathway Inhibition : This leads to reduced smooth muscle contraction and vasodilation.
- Antineoplastic Activity : The compound exhibits cytotoxic effects against certain cancer cell lines through apoptosis induction.
Anticancer Properties
Studies have demonstrated that the compound shows promising anticancer activity. For instance, it has been tested against various cancer cell lines including:
- TK-10 (renal cancer)
- HT-29 (colorectal cancer)
In vitro assays revealed that the compound significantly inhibits cell proliferation and induces apoptosis in these lines at micromolar concentrations.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| TK-10 | 5.0 | Apoptosis induction |
| HT-29 | 4.5 | Cell cycle arrest and apoptosis |
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties against various pathogens. Preliminary results indicate moderate effectiveness against gram-positive bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Case Studies
In a recent study assessing the effects of this compound on human cancer cell lines, researchers observed that treatment led to:
- Increased apoptosis markers : Caspase activation was noted.
- Cell cycle alterations : A significant proportion of cells were arrested in the G0/G1 phase.
A notable case involved the treatment of HT-29 cells where a concentration-dependent response was documented, highlighting the potential for dosage optimization in therapeutic applications.
Q & A
What are the key challenges in synthesizing this compound, and how can reaction conditions be optimized to improve yield?
Basic Research Focus
The synthesis of this compound involves multi-step reactions, including the formation of the indene-dione core and subsequent functionalization with a 3,4-dimethoxyphenethylamine group. Common challenges include low yields due to steric hindrance during the ethylidene-amine coupling step and side reactions at the diketone moiety.
Methodological Answer :
- Step 1 : Use Schiff base formation under anhydrous conditions with a Lewis acid catalyst (e.g., ZnCl₂) to facilitate imine formation between the amine and diketone groups .
- Step 2 : Optimize solvent polarity (e.g., switch from ethanol to DMF) to enhance solubility of intermediates, as demonstrated in analogous indene-dione syntheses .
- Step 3 : Monitor reaction progress via TLC and LC-MS to detect side products early. Adjust stoichiometry (e.g., 1.2:1 amine:diketone ratio) to favor product formation .
How can structural contradictions in spectral data (e.g., NMR vs. X-ray crystallography) be resolved for this compound?
Advanced Research Focus
Discrepancies between NMR-derived conformational models and crystallographic data often arise due to dynamic equilibria in solution (e.g., keto-enol tautomerism) or crystal packing effects.
Methodological Answer :
- Approach 1 : Perform variable-temperature NMR (VT-NMR) to identify tautomeric shifts. For example, observe peak splitting at low temperatures (e.g., −40°C) to stabilize specific conformers .
- Approach 2 : Compare experimental X-ray data (e.g., bond angles and torsional parameters) with DFT-optimized structures. A >5° deviation in dihedral angles (C9–C10–C11–C12) may indicate dynamic behavior in solution .
- Approach 3 : Validate purity via HPLC-MS to rule out impurities mimicking spectral anomalies .
What computational methods are suitable for predicting the biological activity of this compound?
Advanced Research Focus
The compound’s potential as a bioactive agent (e.g., enzyme inhibitor) can be modeled using ligand-based and structure-based approaches.
Methodological Answer :
- Step 1 : Perform molecular docking (e.g., AutoDock Vina) to assess binding affinity to target receptors (e.g., serotonin or dopamine transporters), leveraging the 3,4-dimethoxy group’s role in π-π stacking .
- Step 2 : Use QSAR models trained on indene-dione derivatives to predict ADMET properties. Key descriptors include logP (target range: 2.5–3.5) and polar surface area (<90 Ų) .
- Step 3 : Validate predictions with in vitro assays (e.g., enzyme inhibition IC₅₀) and correlate results with computational metrics .
How should researchers design experiments to analyze the compound’s stability under physiological conditions?
Basic Research Focus
Stability studies are critical for assessing degradation pathways (e.g., hydrolysis of the diketone or demethylation of methoxy groups).
Methodological Answer :
- Protocol 1 : Conduct pH-dependent stability testing (pH 1.2–7.4) at 37°C. Use LC-MS to quantify degradation products (e.g., free dimethoxyphenethylamine) over 24 hours .
- Protocol 2 : Expose the compound to liver microsomes (e.g., human S9 fraction) to identify metabolic liabilities. Track demethylation via mass shifts (+16 Da for hydroxylation) .
- Protocol 3 : Use Arrhenius kinetics (e.g., 4°C, 25°C, 40°C) to extrapolate shelf-life under storage conditions .
What strategies can address conflicting results in the compound’s spectroscopic characterization?
Advanced Research Focus
Conflicts may arise between IR, NMR, and mass spectrometry data due to impurities, solvent effects, or instrumentation artifacts.
Methodological Answer :
- Strategy 1 : Cross-validate spectra with high-resolution mass spectrometry (HRMS) to confirm molecular formula (C₂₁H₂₁NO₅). A deviation >2 ppm suggests contaminants .
- Strategy 2 : Re-run NMR in deuterated DMSO to resolve overlapping peaks. Compare ¹³C DEPT-135 data with literature values for analogous indene-diones .
- Strategy 3 : Use 2D NMR (e.g., HSQC, HMBC) to assign ambiguous signals, such as the ethylidene proton (δ 5.8–6.2 ppm) coupling with the diketone carbonyls .
How can researchers integrate this compound into a broader theoretical framework for drug discovery?
Advanced Research Focus
The compound’s structural motifs (e.g., indene-dione, dimethoxyphenethylamine) align with frameworks for CNS-targeted agents.
Methodological Answer :
- Framework 1 : Link to dopaminergic receptor modulation theories. The dimethoxy group mimics catecholamine structures, suggesting potential D₂ receptor affinity .
- Framework 2 : Explore multi-target drug design by comparing its pharmacophore with dual-acting antidepressants (e.g., MAO inhibitors and serotonin reuptake blockers) .
- Framework 3 : Use crystallographic data (e.g., torsion angles in the ethylidene chain) to refine molecular dynamics simulations of receptor binding .
What are the best practices for ensuring reproducibility in synthesizing this compound?
Basic Research Focus
Reproducibility hinges on precise control of reaction parameters and documentation.
Methodological Answer :
- Practice 1 : Standardize reagent quality (e.g., ≥99% purity for 3,4-dimethoxyphenethylamine) and anhydrous solvents (Karl Fischer titration <50 ppm H₂O) .
- Practice 2 : Document time-sensitive steps (e.g., imine formation within 2 hours to prevent diketone decomposition) and temperature gradients (±1°C) .
- Practice 3 : Share raw data (e.g., NMR FID files, HPLC chromatograms) in supplemental materials to enable independent verification .
How should researchers prioritize structural modifications to enhance the compound’s bioactivity?
Advanced Research Focus
Rational design requires balancing steric, electronic, and pharmacokinetic properties.
Methodological Answer :
- Modification 1 : Replace the 3,4-dimethoxy groups with halogen atoms (e.g., Cl) to improve metabolic stability while retaining aromatic interactions .
- Modification 2 : Introduce chiral centers (e.g., R/S ethylidene configuration) and test enantiomer-specific activity via chiral HPLC separation .
- Modification 3 : Conduct SAR studies by synthesizing analogs with varying indene-dione substituents (e.g., methyl, nitro) and correlate with in vitro potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
